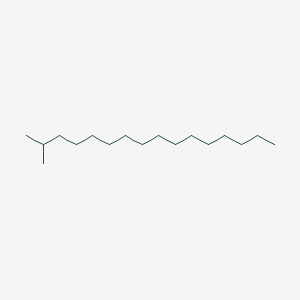

2-Methylhexadecane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWOHKUXFTKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166025 | |

| Record name | 2-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 2-Methylhexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-92-5 | |

| Record name | 2-Methylhexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UAR331X65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Abundance of 2 Methylhexadecane in Biological and Geological Systems

Biological Origin and Presence in Natural Extracts

2-Methylhexadecane, a branched-chain alkane, is synthesized by a variety of organisms, including plants, animals, and microbes. ontosight.ai It is often a component of complex hydrocarbon mixtures found in waxes and secretions.

While straight-chain alkanes are more common in plant epicuticular waxes, branched alkanes like this compound have also been identified. nih.govmdpi.com The epicuticular wax layer on plants serves as a protective barrier against environmental stressors. nih.govphcogres.com

Research has identified this compound in the epicuticular wax of certain cotton species. researchgate.net For instance, a study on four cotton species (Gossypium arboreum, G. hirsutum, a wax-deficient mutant GaWM3, and G. harknessii) detected this compound as a wax component. researchgate.net In some cases, the presence and relative abundance of specific hydrocarbons can vary between plant species and even between different varieties of the same species. researchgate.net

The following table summarizes the identification of this compound in various plant-derived materials:

| Plant Source | Material Analyzed | Reference |

| Cotton (Gossypium spp.) | Epicuticular Wax | researchgate.net |

| Rice (Oryza sativa) | Grains | mdpi.com |

It's important to note that the hydrocarbon profile of plant waxes is complex and can be influenced by genetic and environmental factors. mdpi.com

This compound has been identified as a component of chemical signals and protective coatings in various animal species, particularly insects. nih.govncsu.edu These compounds can play a role in communication, such as in sex pheromones, and in providing a waterproof layer. d-nb.infoufl.edu

In the insect world, this compound is a known component of the sex pheromone blend of several moth species. For example, it is one of six hydrocarbon components identified in the sex pheromone gland extracts of the tiger moth Holomelina lamae. ncsu.edu In the female gypsy moth, Lymantria dispar, this compound has been found in the hemolymph along with other saturated and unsaturated hydrocarbons that are precursors to its pheromone. nih.gov

The compound has also been detected in the urinary volatiles of the Rajapalayam breed of dog, where it is specific to the estrus phase and is believed to act as a sex pheromone, influencing the reproductive behavior of males. jabonline.injabonline.in

Here is a summary of animal species in which this compound has been identified:

| Animal Species | Source of Compound | Function | Reference |

| Holomelina lamae (Tiger Moth) | Sex Pheromone Gland | Sex Pheromone | ncsu.edu |

| Lymantria dispar (Gypsy Moth) | Hemolymph | Pheromone Precursor | nih.gov |

| Canis lupus familiaris (Rajapalayam Dog) | Urine | Sex Pheromone | jabonline.injabonline.in |

The precise blend and ratio of these hydrocarbon components are often crucial for their biological activity. ncsu.edu

Certain microorganisms, including bacteria and fungi, are capable of producing this compound. unl.ptsmujo.idsmujo.id Branched alkanes are considered biomarkers for bacterial contributions to sedimentary organic matter. unl.pt

The cyanobacterium Microcoleus vaginatus has been shown to produce this compound as part of its hydrocarbon profile. unl.pt Additionally, some methanogenic bacteria have been found to contain iso-alkanes like this compound. osti.gov In a study of a microbial mat in Guerrero Negro, Mexico, 8-methylhexadecane, an isomer of this compound, was detected in the anoxic purple horizon, indicating its synthesis by the microbial community present. nih.gov

Several fungal species have also been identified as producers of this compound. For instance, the thermophilic fungus Aspergillus fumigatus, isolated from a hot spring, was found to produce this compound among other bioactive compounds. smujo.idsmujo.idbsmiab.orgresearchgate.net Another study identified this compound in cultures of Aspergillus niger. researchgate.net

The following table lists microorganisms known to produce this compound:

| Microorganism | Type | Reference |

| Microcoleus vaginatus | Cyanobacterium | unl.pt |

| Methanogenic Bacteria | Bacteria | osti.gov |

| Aspergillus fumigatus | Fungus | smujo.idsmujo.idbsmiab.orgresearchgate.net |

| Aspergillus niger | Fungus | researchgate.net |

The production of hydrocarbons by microbes is of interest for their potential role in biofuel production and as biomarkers in geological studies. unl.pt

Geochemical Presence in Petroleum and Sedimentary Environments

This compound is a naturally occurring component of crude oil and is found in various petroleum-related products and contaminated environments. wikipedia.orgresearchgate.net

Crude oil is a complex mixture of hydrocarbons, and its composition varies depending on the source. wikipedia.org Branched alkanes, including this compound, are among the many compounds found in petroleum. geoscienceworld.orgnih.gov During the refining process, these hydrocarbons are separated into different fractions to produce fuels like gasoline, diesel, and kerosene. wikipedia.org

Studies analyzing the composition of crude oil have identified this compound as one of the constituent hydrocarbons. researchgate.net It has also been detected in various refinery products. nih.gov

Oily sludge is a hazardous waste product generated in large quantities by petroleum refineries. researchgate.netijret.org It is a complex emulsion of petroleum hydrocarbons, water, solid particles, and metals. researchgate.netsemanticscholar.org Characterization of oily sludge from various sources has revealed the presence of this compound. researchgate.net In one study of oily sludge from a terminal in Nigeria, this compound was found to be the second most abundant paraffinic hydrocarbon after pristane (B154290). researchgate.netresearchgate.net

The presence of this compound is also noted in environments contaminated by petroleum products. It can be found in contaminated soils and sediments, where it can persist due to its low water solubility and resistance to biodegradation. ontosight.airesearchgate.netgeoscienceworld.org For example, this compound has been identified in sediment cores, with its distribution providing insights into the sources of organic matter. researchgate.net

The following table indicates the concentration of this compound found in a specific oily sludge sample:

| Sample | Concentration (ppm) | Reference |

| Oily Sludge | 848 | researchgate.netresearchgate.net |

The analysis of such compounds in contaminated matrices is crucial for environmental assessment and remediation efforts. eeer.org

Association with Soil Organic Matter in Natural Ecosystems

This compound, a branched-chain alkane, is a component found within the complex matrix of soil organic matter (SOM). Its presence and persistence in soil are governed by its chemical properties and its interactions with the various constituents of the soil environment. As a hydrophobic compound, this compound preferentially associates with the solid components of soil rather than dissolving in the soil water. ontosight.ainih.gov This association is critical to its environmental fate, influencing its mobility and bioavailability to soil microorganisms.

The primary origin of this compound in soils is the decomposition of plant matter. e-jecoenv.org The compound is found in the waxes of various plants. ontosight.ai As plants die and decompose, these lipid components are incorporated into the soil, becoming part of the soil organic matter. SOM is a heterogeneous mixture of plant and animal residues in various stages of decomposition, living microbial biomass, and stable, well-decomposed humus. cornell.edu

The association of hydrophobic organic compounds like this compound with soil is primarily through a process called sorption. ut.ac.ir This involves both absorption into the amorphous, rubbery domains of the organic matter and adsorption onto the surface of condensed, glassy organic matter and mineral surfaces. ut.ac.irmdpi.com The solid-state organic fraction of the soil is the major factor governing this sorption process. nih.gov Due to its non-polar nature, this compound tends to partition out of the aqueous phase and into the organic carbon-rich phases of the soil, which explains its strong association with SOM. nih.gov

Research conducted on soils from different natural ecosystems has confirmed the presence of this compound. A notable study analyzing soil samples from four distinct Arctic regions via pyrolysis-Gas Chromatography-Mass Spectrometry (py-GC/MS) identified 2-methyl-hexadecane among 117 detected pyrolysis products. e-jecoenv.orgkoreascience.kr The study revealed that hydrocarbons were more associated with the mineral layers of the soil, while compounds like lignins and polysaccharides were linked to the organic layers. e-jecoenv.orgkoreascience.kr This suggests that while originating from organic matter, this compound can become strongly associated with the mineral fraction of the soil.

Table 1: Detection of this compound in Arctic Soil Samples

The following table is based on data from a study of soil organic matter composition in four different Arctic regions. This compound was identified as a lipid-derived compound in the soil samples.

| Parameter | Finding | Implication for Association with SOM | Reference |

| Compound Detected | 2-Methyl-hexadecane | Confirmed presence in natural soil ecosystems as part of the lipid fraction of SOM. | e-jecoenv.org, koreascience.kr |

| Analytical Method | Pyrolysis-Gas Chromatography-Mass Spectrometry (py-GC/MS) | This method breaks down complex SOM, allowing for the identification of constituent molecules like this compound. | e-jecoenv.org, koreascience.kr |

| Association | Short- and mid-chain hydrocarbons were associated with mineral layers. | Suggests that after being introduced from decomposing organic matter, this compound may be strongly sorbed to and protected by soil minerals. | e-jecoenv.org, koreascience.kr |

| Origin | Classified as a lipid (Li) compound. | Indicates its origin from plant- or microbially-derived lipids that have been incorporated into the soil. | e-jecoenv.org, koreascience.kr |

Biosynthetic Pathways and Biogenesis of 2 Methylhexadecane

Microbial Biosynthesis Mechanisms

In the microbial realm, the synthesis of hydrocarbons such as 2-methylhexadecane is thought to occur through several key pathways. While direct and extensive research specifically on this compound is limited, the general mechanisms for branched-chain alkane formation provide a solid framework for understanding its biogenesis.

A primary and well-discussed route for the biosynthesis of straight-chain and branched-chain hydrocarbons in microorganisms is the elongation-decarboxylation pathway. unl.pt This pathway begins with the synthesis of fatty acids. unl.pt In the case of this compound, a methylated fatty acid precursor is required. The process involves the elongation of a fatty acid chain through the addition of two-carbon units, typically derived from malonyl-CoA. unl.pt Following elongation to the desired chain length, a final decarboxylation step removes the carboxyl group, yielding the alkane. unl.pt For this compound, this would necessitate a precursor such as 2-methylhexadecanoic acid.

An alternative mechanism for alkane biosynthesis is the head-to-head condensation of two fatty acid molecules or their derivatives. unl.ptnih.gov This pathway involves the joining of the carboxyl ends of two fatty acids, with a subsequent decarboxylation of one of them. unl.pt While this mechanism is more commonly associated with the formation of longer-chain alkenes in some bacteria, it represents a potential, though less directly evidenced, route for the carbon backbone assembly that could lead to branched alkanes if methylated precursors are utilized. nih.gov

The biosynthesis of complex molecules like this compound is under strict enzymatic and genetic control. In the context of a structurally related sulfonolipid, capnine (B1220359) (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate), research has identified key enzymes that could have analogous functions in this compound synthesis. acs.orgillinois.edu For instance, the condensation of a fatty acyl-CoA with another molecule is a critical step. In capnine biosynthesis, a cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate and 13-methyl-myristoyl-CoA. illinois.edunih.gov A similar enzymatic system could potentially utilize a methylated short-chain acyl-CoA and elongate it to form the this compound backbone.

The genetic regulation of these pathways is often complex, involving operons that code for the necessary enzymes. nih.gov For example, in the biosynthesis of some bacterial lipids, the genes for the entire pathway are clustered together, allowing for coordinated expression. nih.gov Regulators from families like the TetR family can control the expression of genes involved in the synthesis of fatty acid precursors, thereby influencing the production of downstream hydrocarbon products. nih.gov

| Enzyme/System | Proposed Role in this compound Biosynthesis (by analogy) | Source Organism (for analogous system) |

| Fatty Acid Synthase (FAS) | Elongation of a short-chain methylated precursor | General in microorganisms |

| Acyl-ACP Reductase | Reduction of the fatty acyl-ACP to a fatty aldehyde | Cyanobacteria |

| Aldehyde Deformylating Oxygenase | Conversion of the fatty aldehyde to the final alkane | Cyanobacteria |

| Cysteate-C-fatty acyltransferase (CapB) | Analogy for condensation of a methylated acyl-CoA | Capnocytophaga ochracea illinois.edunih.gov |

Proposed Biogenetic Routes in Higher Organisms

In higher organisms, particularly insects, this compound has been identified as a component of cuticular hydrocarbons and as a potential intermediate in pheromone biosynthesis. iastate.educapes.gov.br

The biosynthesis of 2-methylalkanes in insects is closely linked to fatty acid metabolism. sci-hub.se The proposed pathway suggests that a common fatty acid is elongated, with a methyl group being introduced at a specific position. For this compound, this would likely involve the incorporation of a methyl group at the C-2 position of a hexadecanoyl-CoA precursor. This process is thought to utilize propionyl-CoA, derived from the metabolism of amino acids such as valine and isoleucine, as the primer for fatty acid synthesis, leading to a methyl branch at an even-numbered carbon atom.

Research on the gypsy moth (Lymantria dispar) has identified this compound in the hemolymph, alongside the pheromone precursor 2-methyl-Z7-octadecene. iastate.educapes.gov.br This suggests that this compound could be a metabolic byproduct or an intermediate in the biosynthesis of other compounds. The direct precursor to the C17 backbone of this compound is likely 2-methylhexadecanoic acid. hmdb.ca This methylated fatty acid would then undergo decarboxylation to yield the final alkane.

| Precursor/Intermediate | Proposed Role in this compound Biosynthesis | Organism/Context |

| Propionyl-CoA | Primer for fatty acid synthesis leading to a methyl branch | Insects sci-hub.se |

| 2-Methylhexadecanoic acid | Direct precursor undergoing decarboxylation | General proposed intermediate hmdb.ca |

| Hexadecanoyl-CoA | Fatty acid backbone to be methylated | General fatty acid metabolism |

Advanced Analytical Methodologies for 2 Methylhexadecane Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Methylhexadecane from intricate mixtures, such as petroleum products or biological extracts. The choice of chromatographic technique is dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) for Volatile and Semi-Volatile Analysis

Gas chromatography (GC) is a primary analytical technique for the separation of volatile and semi-volatile compounds like this compound. ncat.edu In GC, the sample is vaporized and transported through a capillary column by a carrier gas, typically helium or hydrogen. ncat.edu Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Research has demonstrated the use of GC and GC-MS (Gas Chromatography-Mass Spectrometry) to analyze crude oils, where the relative abundance of this compound compared to other biomarkers like 3-methylhexadecane, pristane (B154290), and phytane (B1196419) can provide insights into the oil's origin and depositional environment. researchgate.net The analysis of Fischer-Tropsch synthesis products and various natural extracts has also utilized GC for the separation of this compound. nist.gov

The Kovats retention index (RI) is a standardized measure used in GC to convert retention times into system-independent constants, aiding in compound identification by comparing experimental values with database entries.

Table 1: Kovats Retention Index for this compound on a Non-Polar Column This table is interactive. You can sort and filter the data.

| Active Phase | Temperature (°C) | Kovats Index (I) | Reference |

|---|---|---|---|

| Squalane | 150 | 1679 | Petrov, 1984 |

| Squalane | 170 | 1679 | Petrov, 1984 |

| Squalane | 190 | 1679 | Petrov, 1984 |

High-Performance Liquid Chromatography (HPLC) for Branched Hydrocarbons

High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. While highly versatile, its application to saturated hydrocarbons like this compound presents significant challenges. pnas.org Alkanes lack UV-absorbing chromophores, making detection with common HPLC detectors like UV-Vis difficult. pnas.org

However, reverse-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, has the potential to fractionate complex hydrocarbon mixtures. pnas.org In RP-HPLC, homologous and branched-chain hydrocarbons can be separated based on chain length and the degree of branching. pnas.org Despite its separation capabilities, detection remains a primary obstacle, and coupling HPLC with mass spectrometry is often problematic because alkanes are poorly ionized by standard techniques like electrospray ionization. pnas.org

Specialized Chromatographic Approaches (e.g., Silver Ion HPLC for Isomers)

Silver ion chromatography (Ag-HPLC) is a specialized technique primarily used in lipid analysis to separate molecules based on the number, geometry, and position of double bonds. mdpi.comaocs.org The separation relies on the reversible interaction between the π-electrons of a double bond and silver ions incorporated into the stationary phase. mdpi.com The strength of this interaction, and thus the retention time, increases with the number of double bonds. mdpi.com

For a saturated alkane like this compound, which lacks double bonds, Ag-HPLC does not provide separation from other saturated hydrocarbons. Its utility in this context is indirect. It can be employed as a sample preparation step to separate saturated hydrocarbons (including this compound) from their unsaturated counterparts in a complex mixture. pnas.orgcore.ac.uk For instance, an alkene fraction can be isolated from a sample, allowing for subsequent analysis of the remaining saturated fraction, which would contain this compound, by other methods like GC-MS. pnas.org

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the structural elucidation and confirmed identification of compounds separated by chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive method for the identification of this compound in complex samples. researchgate.netplantarchives.org As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these fragments based on their m/z, producing a mass spectrum that serves as a molecular "fingerprint."

GC-MS has been successfully applied to identify this compound and other related methyl-branched alkanes in diverse matrices, including:

Petroleum and Geochemical Samples: To analyze biomarker compositions in crude oils. researchgate.net

Plant Extracts: In the phytochemical analysis of medicinal plants such as Euphorbia hirta. plantarchives.org

Ayurvedic Formulations: To identify bioactive compounds in traditional medicines. jocpr.comjocpr.com

The identification is confirmed by comparing the acquired mass spectrum of the unknown peak with reference spectra in extensive databases like those provided by the National Institute of Standards and Technology (NIST). plantarchives.org

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

The method of ionization is critical to the information obtained from a mass spectrometry experiment.

Electron Ionization (EI) is the most common ionization technique used in GC-MS. tofwerk.com It is a "hard" ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecules. scioninstruments.com This process imparts significant energy, leading to extensive and reproducible fragmentation. scioninstruments.com The resulting detailed fragmentation pattern is highly characteristic of a molecule's structure and is excellent for identifying unknown compounds by matching against spectral libraries. tofwerk.comscioninstruments.com However, this high energy can sometimes cause the molecular ion (the ion of the intact molecule) to be weak or entirely absent from the spectrum, making it difficult to determine the molecular weight directly. scioninstruments.com The NIST Chemistry WebBook contains a reference EI mass spectrum for this compound. nist.gov

Chemical Ionization (CI) is a "soft" ionization technique that produces ions with very little excess energy, resulting in minimal fragmentation. scioninstruments.comlibretexts.org In CI, a reagent gas (such as methane (B114726) or isobutane) is first ionized, and these reagent ions then transfer a proton to the analyte molecule in a gentle reaction. libretexts.org This process typically produces an abundant quasi-molecular ion, such as [M+H]⁺ (the intact molecule plus a proton). libretexts.org The primary advantage of CI is its ability to clearly indicate the molecular weight of the analyte, which complements the structural information provided by EI. scioninstruments.com Therefore, CI is often used to confirm the molecular mass when the molecular ion is not observed in the EI spectrum. libretexts.org

Table 2: Compound and PubChem CID Reference

| Compound Name | PubChem CID |

|---|---|

| This compound | 15222 |

| 3-Methylhexadecane | 102377 |

| 3-Methylpentacosane | 16086 |

| Pristane (2,6,10,14-Tetramethylpentadecane) | 12389 |

| Phytane (2,6,10,14-Tetramethylhexadecane) | 11528 |

| Methane | 297 |

| Isobutane | 6360 |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Environmental Samples

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for the characterization of complex organic materials, including hydrocarbons in environmental samples. csic.espnnl.gov This method involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC/MS. pnnl.gov It is particularly useful for analyzing non-volatile or macromolecular substances that cannot be directly introduced into a gas chromatograph. csic.esd-nb.info

The process begins with the sample being heated to a high temperature (e.g., 600-1000°C) in the pyrolyzer. This thermal energy breaks down the complex organic matter into a mixture of smaller, more volatile compounds. This mixture, or pyrolyzate, is then introduced into the GC column, where the individual components are separated based on their boiling points and affinity for the stationary phase. Finally, the mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

A "Double-Shot" Py-GC/MS analysis can be particularly informative for environmental samples. csic.es This involves two stages:

Thermal Desorption (TD): A lower temperature step to volatilize and analyze existing volatile and semi-volatile compounds like free this compound.

Pyrolysis (Py): The remaining non-volatile portion of the sample is then pyrolyzed at a higher temperature to break down and analyze the macromolecular components. csic.es

This dual analysis provides a more complete picture of the organic composition of the sample. However, a significant challenge in using Py-GC/MS for quantifying specific alkanes like this compound in complex matrices is the potential for interference from the pyrolysis products of other organic materials, such as lipids, which can also produce alkanes and alkenes upon thermal decomposition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including branched alkanes like this compound. sigmaaldrich.com Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon), allowing for the determination of the molecule's connectivity and stereochemistry. savemyexams.comuobasrah.edu.iq

For the structural confirmation of this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed.

¹³C NMR Spectroscopy: This is arguably the most powerful NMR technique for analyzing alkanes. uchile.clpnas.org It provides a distinct signal for each unique carbon atom in the molecule. For this compound, one would expect to see a specific number of signals corresponding to the different carbon environments. For instance, its shorter analog, 2-methylhexane, exhibits 6 distinct signals for its 7 carbon atoms, allowing for its clear identification among its isomers. docbrown.info The chemical shifts (δ) of the signals in the ¹³C NMR spectrum provide information about the type of carbon atom (methyl, methylene, methine), which is crucial for confirming the branched structure.

¹H NMR Spectroscopy: While the signals for protons on the long alkyl chain of this compound would overlap significantly, creating a complex multiplet, ¹H NMR is still useful. savemyexams.com The signals for the protons on the methyl groups and the methine proton at the branch point would have characteristic chemical shifts and splitting patterns (due to spin-spin coupling with neighboring protons). This information complements the ¹³C NMR data to confirm the structure.

Two-Dimensional (2D) NMR: Techniques like Correlation Spectroscopy (COSY) can be used to establish correlations between coupled protons, helping to trace the connectivity of the carbon chain. acs.org Heteronuclear correlation experiments can link protons to the carbons they are directly attached to, providing definitive structural assignment. These 2D methods are especially valuable when analyzing mixtures of branched alkanes. acs.orgnih.gov

While NMR is a powerful tool for structural analysis, it is less sensitive than GC-MS and typically requires a pure, concentrated sample. uchile.cl Therefore, it is not used for trace environmental quantification but is essential for the definitive identification of reference standards and for characterizing newly isolated or synthesized batches of this compound.

Methodological Considerations for Trace Analysis and Environmental Matrices

The analysis of this compound at trace concentrations in complex environmental matrices like water, soil, and sediment presents significant analytical challenges. These include isolating the analyte from interfering compounds and detecting it with sufficient sensitivity and reliability.

Effective sample preparation is critical for successful trace analysis. The primary goals are to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.net

Common Sample Preparation Techniques:

Solvent Extraction: For solid samples like soil and sediment, Soxhlet extraction or pressurized liquid extraction (PLE) using an organic solvent like dichloromethane (B109758) or a hexane/acetone mixture is common for extracting hydrocarbons. pnas.org

Solid-Phase Extraction (SPE): This technique is used to isolate and concentrate analytes from liquid samples. The sample is passed through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). thermofisher.com Analytes partition onto the fiber and are then thermally desorbed directly into the GC inlet. This is a sensitive method for volatile compounds in water. thermofisher.com

Matrix Cleanup: After initial extraction, extracts often contain co-extracted interfering compounds (e.g., lipids, humic acids). Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a standard method to separate aliphatic hydrocarbons like this compound from more polar interferences. nih.govacs.org

Derivatization Strategies:

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net It is commonly used in GC to improve the volatility, thermal stability, or detectability of polar compounds containing functional groups like -OH, -NH, or -COOH. researchgate.net

For a nonpolar, volatile compound like this compound, derivatization is generally not necessary for GC analysis. Alkanes are inherently suitable for GC separation without chemical modification. However, in some specific research contexts, derivatization could theoretically be employed if aiming for detection with a highly selective detector, such as an electron capture detector (ECD), by introducing halogen atoms into the molecule. libretexts.org But for standard GC-MS analysis, direct injection following appropriate sample cleanup is the standard and preferred approach. chromatographyonline.com

Achieving low method detection limits (MDLs), high accuracy (closeness to the true value), and high precision (reproducibility) is paramount for reliable environmental monitoring data. nih.govbas.bg

Strategies for Optimizing Detection Limits:

Increase Sample Size: Analyzing a larger initial amount of the sample (e.g., more water or soil) can increase the mass of the analyte available for detection. acs.orgacs.org

Reduce Final Extract Volume: Concentrating the final sample extract to the smallest practical volume (e.g., less than 1 mL) increases the analyte concentration injected into the instrument. nih.govacs.org

Use GC/MS in Selected Ion Monitoring (SIM) Mode: Instead of scanning for all ions (full-scan mode), the mass spectrometer is set to monitor only a few characteristic ions for this compound. This significantly increases sensitivity (by factors of 10 to 1000) and reduces interference from matrix components. nih.govacs.orgsepscience.com

Ensuring Accuracy and Precision:

Calibration: A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown sample. bas.bg

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not present in the sample (e.g., a deuterated analog) is added to every sample, standard, and blank before preparation. This corrects for variations in extraction efficiency and instrument response, thereby improving accuracy and precision. thermofisher.com

Method Validation: The entire analytical method must be validated by determining key parameters such as the method detection limit (MDL), limit of quantification (LOQ), linearity, and recovery. bas.bgscioninstruments.com The MDL is typically defined as the minimum concentration that can be reported with 99% confidence that the analyte is present. acs.org

Quality Control: Regular analysis of blanks (to check for contamination), spiked samples (to assess matrix effects and recovery), and check standards (to monitor instrument performance) is essential for maintaining data quality over time. thermofisher.com

The following table summarizes key performance metrics for a validated trace analysis method.

| Parameter | Description | Typical Goal for Trace Analysis |

| Method Detection Limit (MDL) | The minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. acs.org | < 5 ng/g (ppb) for alkanes in sediment. nih.gov |

| Accuracy (as % Recovery) | The percentage of the known amount of a spiked analyte that is recovered and measured by the method. | 80–120%. thermofisher.com |

| Precision (as % RSD) | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. | < 20-25%. thermofisher.comscioninstruments.com |

Environmental Fate and Biogeochemical Cycling of 2 Methylhexadecane

Environmental Distribution and Persistence

The environmental behavior of 2-methylhexadecane is governed by its physical and chemical properties, which dictate how it partitions among different environmental compartments and its susceptibility to degradation.

This compound's distribution in the environment is largely dictated by its low water solubility and high hydrophobicity.

Water: As a long-chain alkane, this compound has very low solubility in water. solubilityofthings.com This is due to water's polar nature, which does not interact favorably with the non-polar hydrocarbon chain. solubilityofthings.com Its water solubility is quantified by its log10WS (log10 of water solubility in mol/l), a value that underscores its tendency to move from the aqueous phase to other compartments. chemeo.com

Soil and Sediment: Owing to its hydrophobicity, this compound is expected to partition strongly to soil, sediment, and organic matter. This behavior is predicted by its high octanol/water partition coefficient (logPoct/wat), which indicates a preference for lipid-rich or organic phases over water. solubilityofthings.comchemeo.com When released into the environment, it is likely to adsorb to particulate matter in water and soil, reducing its mobility in aqueous systems.

Atmosphere: The compound has a low vapor pressure, measured at 0.00342 mmHg at 25°C, indicating it is not highly volatile. echemi.com However, it can enter the atmosphere, where its primary degradation pathway is expected to be reaction with hydroxyl radicals. jesc.ac.cn The estimated atmospheric lifetimes for similar branched alkanes suggest that reaction with Cl atoms can also be a significant degradation pathway in marine or coastal areas. jesc.ac.cn

Table 1: Physical Properties Influencing Environmental Partitioning of this compound

| Property | Value | Implication |

|---|---|---|

| Molecular Formula | C₁₇H₃₆ | Indicates a long-chain alkane structure. chemeo.com |

| Molecular Weight | 240.47 g/mol | Influences physical properties like volatility and solubility. chemeo.com |

| Boiling Point | 291.4 °C at 760 mmHg | Low volatility under standard conditions. echemi.com |

| Vapor Pressure | 0.00342 mmHg at 25°C | Low tendency to volatilize into the atmosphere. echemi.com |

| Water Solubility | Very low | Tends to partition out of water and into other phases. solubilityofthings.com |

| Octanol/Water Partition Coefficient (logP) | High (specific value not cited) | Strong affinity for organic matter, soil, and sediment. chemeo.com |

Long-chain and branched alkanes like this compound are known for their persistence in the environment. solubilityofthings.com While more readily degraded than highly complex structures like polycyclic aromatic hydrocarbons, their breakdown is slower compared to their linear counterparts. enviro.wiki

The methyl branching in this compound can present a steric hindrance to the enzymes responsible for initiating degradation, making it more recalcitrant than n-hexadecane. enviro.wikinih.gov Chemicals that persist in the environment for extended periods can raise concerns about long-term contamination and bioaccumulation in food chains. solubilityofthings.comwma.net The rate of degradation is highly dependent on environmental factors such as temperature, oxygen availability, and the presence of adapted microbial communities. ijabbr.com

Microbial Degradation and Biotransformation Pathways

Microbial activity is the primary driver for the breakdown of this compound in the environment. A wide variety of microorganisms have evolved enzymatic systems to utilize alkanes as a source of carbon and energy. ijabbr.com

The degradation of this compound can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways differ significantly.

Aerobic Degradation: Under aerobic conditions, the initial and often rate-limiting step is the oxidation of the alkane. enviro.wiki This is typically initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms into the hydrocarbon chain, forming an alcohol. enviro.wikinih.gov For branched alkanes, this attack can be terminal (at the end of the chain) or subterminal (at an internal carbon). nih.govasm.org The resulting alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway to be sequentially broken down into acetyl-CoA, which enters central metabolic pathways. nih.govasm.org

Anaerobic Degradation: In the absence of oxygen, a different activation strategy is required. A common mechanism for anaerobic alkane degradation is the addition of the alkane to fumarate, a reaction catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS). enviro.wikicdnsciencepub.com This process, documented for various straight-chain and some branched alkanes, results in an alkylsuccinate derivative. enviro.wikiresearchgate.net This intermediate is then further metabolized through carbon skeleton rearrangement, decarboxylation, and ultimately β-oxidation, often in syntrophic cooperation with methanogens or sulfate-reducing bacteria. cdnsciencepub.com

A diverse array of microorganisms can degrade alkanes, including branched-chain varieties. Hydrocarbon-degrading microbes are ubiquitous in the environment, particularly in petroleum-contaminated sites. ijabbr.comuni-greifswald.de

Bacteria: Bacteria are the most prominent degraders of hydrocarbons. ijabbr.com Genera frequently cited for their ability to degrade both linear and branched alkanes include Rhodococcus, Mycobacterium, Pseudomonas, Nocardia, Acinetobacter, Bacillus, and Alcanivorax. ijabbr.comnih.govasm.orguni-greifswald.denih.gov For instance, strains of Rhodococcus are known for their versatile metabolism and ability to utilize a broad range of aliphatics, including branched alkanes. nih.govasm.orgmdpi.com Mycobacterium species have also been extensively studied for their role in breaking down methyl-branched alkanes like pristane (B154290) and phytane (B1196419), which share structural similarities with this compound. asm.orgresearchgate.net Some Bacillus species have also been identified as efficient degraders of hexadecane. nih.govcabidigitallibrary.org

Fungi: Fungi, including certain yeasts and filamentous fungi, also contribute to hydrocarbon degradation. ijabbr.comuni-greifswald.de Genera such as Aspergillus, Penicillium, and yeasts like Candida have been shown to degrade various alkanes. frontiersin.orgfrontiersin.orgaascit.org Fungi can be particularly effective in terrestrial ecosystems due to their hyphal growth, which allows them to penetrate and colonize oil-contaminated soils.

Table 2: Microbial Genera with Demonstrated Capability to Degrade Alkanes

| Microbial Kingdom | Genus | Relevance to Branched Alkane Degradation |

|---|---|---|

| Bacteria | Rhodococcus | Known to degrade a wide range of aliphatics, including branched alkanes, often at low temperatures. nih.govasm.org |

| Mycobacterium | Capable of degrading complex branched alkanes like pristane and phytane. asm.orgresearchgate.net | |

| Pseudomonas | Some strains can degrade branched alkanes and alkenes. nih.govuni-greifswald.de | |

| Nocardia | Members of this genus are important hydrocarbon degraders in soil environments. uni-greifswald.deresearchgate.net | |

| Bacillus | Strains have shown high efficiency in degrading hexadecane. nih.govcabidigitallibrary.org | |

| Fungi | Candida | The yeast Candida tropicalis has been studied for its role in alkane oxidation via cytochrome P450 enzymes. frontiersin.org |

| Aspergillus | The fungus Aspergillus niger has been reported to degrade polypropylene, which has methyl branches. frontiersin.org |

The microbial breakdown of this compound is facilitated by specific enzyme systems that produce a series of metabolic intermediates.

Enzymatic Systems: The initial aerobic oxidation of alkanes is catalyzed by powerful enzymes known as alkane hydroxylases. ijabbr.com Several major classes of these enzymes exist:

Cytochrome P450 (CYP) monooxygenases: These are heme-containing enzymes found in many bacteria and eukaryotes. frontiersin.org The CYP153 family, in particular, is known for hydroxylating medium-to-long-chain alkanes at the terminal position. frontiersin.orgmdpi.comasm.org

Integral-membrane non-heme iron monooxygenases (AlkB): These enzymes are widespread in bacteria and are responsible for the degradation of medium-chain alkanes (typically C5-C16). ijabbr.comfrontiersin.org They require electron transfer proteins, such as rubredoxin and rubredoxin reductase, to function. frontiersin.orgresearchgate.net

Soluble methane (B114726) monooxygenase (sMMO): While primarily for methane, this enzyme has a broad substrate range and can oxidize other alkanes.

Metabolic Intermediates: The aerobic degradation of this compound proceeds through a sequence of intermediates. The initial product is typically a methylhexadecanol (an alcohol). nih.govasm.org This is further oxidized to a methylhexadecanal (an aldehyde) and then to a methylhexadecanoic acid (a carboxylic acid). nih.govasm.orgasm.org The position of the initial hydroxylation (terminal vs. subterminal) will determine the specific isomer formed. For example, subterminal oxidation of n-hexadecane by Rhodococcus sp. strain Q15 yields 2-hexadecanol, which is then oxidized to 2-hexadecanone (B131148) (a ketone). nih.govasm.org A similar subterminal oxidation could occur with this compound. These resulting branched-chain fatty acids are then catabolized via β-oxidation, which may require specialized enzymes to handle the methyl branch. asm.org

Bioremediation Strategies for this compound Contamination

The remediation of environments contaminated with petroleum hydrocarbons, including branched alkanes like this compound, is a critical environmental challenge. Bioremediation, which harnesses biological processes to degrade or detoxify pollutants, offers a cost-effective and environmentally sound alternative to traditional physicochemical methods. frontiersin.org Strategies can be broadly categorized into bioaugmentation, which involves introducing specific microorganisms, and biostimulation, which enhances the activity of native microbial populations. nih.gov Furthermore, advanced hybrid technologies are being developed to improve the efficiency and predictability of contaminant removal.

Bioaugmentation Approaches Using Engineered Microbes

Bioaugmentation for hydrocarbon remediation involves the introduction of microorganisms with specific degradative capabilities to a contaminated site. While indigenous microbial communities often possess the ability to break down hydrocarbons, their populations may be too small or their metabolic activity too slow for effective cleanup. The use of genetically engineered microorganisms (GEMs) represents an advanced bioaugmentation strategy designed to overcome these limitations.

The primary targets for genetic engineering in this context are the enzymatic pathways responsible for alkane degradation. For medium-chain alkanes (C5-C20), a class that includes this compound, the most crucial enzyme system is alkane-1-monooxygenase, encoded by the alkB gene. researchgate.netaimspress.com This enzyme initiates the aerobic degradation pathway by hydroxylating the terminal methyl group of an n-alkane. aimspress.com Advances in synthetic biology have enabled the transfer and expression of genes like alkB and those for cytochrome P450 hydroxylases into robust, fast-growing bacterial chassis such as Escherichia coli and Pseudomonas species. researchgate.netnih.gov

For instance, research has demonstrated that recombinant E. coli expressing the alkB gene from Pseudomonas sp. can effectively degrade low-molecular-weight polyethylene, showcasing the potential for engineered bacteria to target long-chain hydrocarbons. mdpi.com Similarly, engineered E. coli and Pseudomonas putida have been developed to express alkane hydroxylases, enhancing the degradation of components in diesel oil. nih.gov While studies focusing specifically on the bioaugmentation of this compound with GEMs are not prevalent, the extensive research on engineering bacteria to degrade n-alkanes of similar chain length provides a strong proof-of-concept for this approach. researchgate.netnih.gov The modification of bacteria to enhance the expression of key enzymes or to broaden their substrate range is a focal point of ongoing research to create more effective agents for bioremediation. hw.ac.uk

Biostimulation Techniques to Enhance Indigenous Microflora

Biostimulation is a bioremediation strategy that focuses on stimulating the existing native microbial populations capable of degrading contaminants by modifying the local environment. bioline.org.br For petroleum hydrocarbon-contaminated sites, the growth and metabolic activity of indigenous hydrocarbon-degrading bacteria are often limited by the lack of essential nutrients, such as nitrogen and phosphorus, or by the absence of a suitable electron acceptor like oxygen. enviro.wikiepa.gov

The addition of nutrients is a cornerstone of biostimulation. The logic is to balance the carbon-to-nutrient ratio, as crude oil provides an abundant source of carbon, but the soil or water often lacks sufficient nitrogen and phosphorus to support robust microbial growth. frontiersin.org Studies have consistently shown that amending contaminated soil and water with inorganic fertilizers containing nitrogen and phosphorus can significantly accelerate the degradation of alkanes. emerald.comnih.gov For example, in one study on desert soil, nutrient-amended experimental plots exhibited the highest alkane degradation rate at 74%. deepdyve.com The specific formulation and ratio of nutrients, often targeting a C:N:P ratio of approximately 100:10:1, can be optimized to maximize degradation efficiency. frontiersin.orgfrontiersin.org

In practice, biostimulation involves the application of fertilizers, such as sodium nitrate (B79036) (NaNO₃) and sodium tripolyphosphate (Na₅P₃O₁₀), to the contaminated area. nih.gov In some cases, biostimulation alone can be more effective and is often a more successful approach than bioaugmentation, particularly when a competent indigenous microbial population is already present. bioline.org.brfrontiersin.org However, the success of biostimulation depends heavily on site-specific conditions, including the existing microbial community, soil type, pH, and the bioavailability of the contaminants. enviro.wiki

Advanced Bioremediation Technologies and Their Efficacy

A particularly promising technology for contaminants like this compound is the combination of bioremediation with electrokinetics. In this approach, a low-voltage direct current is applied across the contaminated soil. One study on the closely related compound n-hexadecane demonstrated that alternating bioremediation with electrokinetics was highly effective. This method prevented competition between the two processes and resulted in a 78.5% ± 2.0% degradation of n-hexadecane after 45 days. nih.govresearchgate.net The degradation rate throughout the treatment period was maintained at a high level of 167.0 mg·kg⁻¹·d⁻¹. nih.govresearchgate.net The process involved supplementing the soil with dissolved organic matter (glucose) to support microbial activity without creating competition with the target contaminant. nih.gov

The efficacy of this hybrid system can be further improved through phytoremediation, the use of plants to assist in contaminant removal. The addition of ryegrass to an electrokinetic-bioremediation system enhanced the degradation of n-hexadecane, achieving a maximum constant degradation rate of 107.23 ± 4.62 mg kg⁻¹ d⁻¹. nih.gov The plant roots helped maintain a favorable micro-environment and improved the sustainability of the electrokinetic effect. nih.gov

Other advanced strategies include the use of nanobioremediation, where nanoparticles are used to increase the reactivity and interaction with contaminants, and the application of biosurfactants to increase the solubility and bioavailability of hydrophobic compounds like long-chain alkanes. iwaponline.com Combining techniques, such as coupling bioaugmentation with biostimulation or using chemical oxidants like Fenton's reagent as a pre-treatment, have also shown success in enhancing the degradation of petroleum hydrocarbons in soil. nih.govresearchgate.net

Interactive Data Table: Efficacy of Different Bioremediation Strategies for Hexadecane and Related Hydrocarbons

| Remediation Strategy | Contaminant | Degradation Achieved | Duration | Degradation Rate | Source(s) |

| Alternating Bioremediation & Electrokinetics | n-Hexadecane | 78.5% | 45 days | 167.0 mg·kg⁻¹·d⁻¹ | nih.govresearchgate.net |

| Electrokinetics, Bioremediation & Ryegrass | n-Hexadecane | Not specified | 40 days | 107.2 mg·kg⁻¹·d⁻¹ | nih.gov |

| Biostimulation (Fertilizer) | Oil & Grease | 75% | 10 weeks | Not specified | bioline.org.br |

| Bioaugmentation | Oil & Grease | 66% | 10 weeks | Not specified | bioline.org.br |

| Natural Attenuation (Control) | Alkanes | ~65% | 6 weeks | -0.026 day⁻¹ | nih.gov |

| Biostimulation (Nutrients) | Alkanes | >90% | 6 weeks | -0.056 day⁻¹ | nih.gov |

Role of 2 Methylhexadecane As a Chemical Biomarker and Geochemical Indicator

Tracing Biological Sources in Environmental Samples

The distribution and abundance of specific organic molecules like 2-methylhexadecane in environmental samples are key to deciphering the mixture of organic matter derived from various organisms. As a monomethyl-branched alkane, its presence is particularly significant for identifying microbial contributions.

Indicators of Bacterial and Cyanobacterial Contributions to Organic Matter

Monomethyl-branched alkanes (MMAs), including this compound, are recognized as important biomarkers for bacterial inputs into sedimentary organic matter. While straight-chain alkanes can be produced by a wide range of organisms, the presence of iso-alkanes (2-methylalkanes) and anteiso-alkanes (3-methylalkanes) is more characteristic of bacteria. Specifically, 2-methylalkanes are often interpreted as indicators of heterotrophic bacteria in the depositional environment.

Cyanobacteria, major primary producers in many aquatic and terrestrial ecosystems, are also significant sources of branched alkanes. unl.pt Certain species of cyanobacteria are known to produce a complex mixture of mono-, di-, and trimethylalkanes. unl.pt While mid-chain branched alkanes, such as 7- and 8-methylheptadecanes, have been strongly linked to cyanobacteria, 2-methylalkanes can also be part of the hydrocarbon profile of cyanobacterial mats. unl.ptoup.com Therefore, the presence of this compound in a sample points towards a contribution from bacterial communities, which may include cyanobacteria. However, it is often the entire suite of branched alkanes and other biomarkers, like hopanoids (especially 2-methylhopanes), that provides a more definitive identification of cyanobacterial input. nih.govresearchgate.netnih.gov

Table 1: Association of Branched Alkanes with Microbial Sources

| Branched Alkane Type | Primary Associated Source |

|---|---|

| iso-Alkanes (e.g., this compound) | Heterotrophic Bacteria, Cyanobacteria |

| anteiso-Alkanes | Bacteria |

| Mid-chain Methyl Alkanes | Cyanobacteria |

| 2-Methylhopanes | Cyanobacteria (highly diagnostic) |

Differentiation from Straight-Chain Alkanes and Isoprenoids

The diagnostic value of this compound is enhanced when its abundance is compared to that of other acyclic alkanes, namely n-alkanes (straight-chain) and isoprenoids.

n-Alkanes: These are ubiquitous hydrocarbons. Their distribution often reveals the general source of organic matter. Short-chain n-alkanes (approx. C₁₅-C₂₀) are typically derived from algae and bacteria, whereas long-chain n-alkanes (approx. C₂₅-C₃₃) with a strong odd-over-even carbon number predominance are characteristic of the epicuticular waxes of higher terrestrial plants. researchgate.netnih.gov A high abundance of this compound relative to the surrounding n-alkanes (e.g., n-C₁₆, n-C₁₇, n-C₁₈) suggests a significant microbial contribution to the organic matter pool that is distinct from algal or terrestrial plant sources.

Isoprenoids: Acyclic isoprenoids, such as pristane (B154290) (C₁₉) and phytane (B1196419) (C₂₀), are common biomarkers derived from the phytyl side chain of chlorophyll. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the redox conditions of the depositional environment. redalyc.org A low Pr/Ph ratio (<1) typically indicates anoxic (oxygen-deficient) conditions, often found in hypersaline or carbonate environments, while high ratios (>3) suggest more oxic conditions and terrestrial input. nih.gov The presence of this compound alongside these isoprenoids helps to build a more complete picture, indicating bacterial activity within these specific environmental settings.

Application in Sedimentary Organic Geochemistry

In the geological record, biomarkers like this compound are crucial tools for interpreting the history of sedimentary basins. They provide insights into the transformation of organic matter over geological time and the nature of the environments in which ancient sediments were deposited.

Assessment of Diagenetic Processes and Thermal Maturity

During diagenesis—the sum of physical and chemical changes that occur as sediment is converted to rock—the composition of biomarker assemblages is altered. As sediments are buried deeper and subjected to higher temperatures, organic matter undergoes thermal maturation, eventually leading to the generation of oil and gas.

While not as commonly used as other biomarker ratios (e.g., hopane or sterane isomerization), the relative distribution of branched alkanes can be influenced by thermal maturity. um.edu.my At low maturity, the biological signature is stronger. With increasing temperature, cracking and isomerization reactions can occur, potentially altering the original distribution of iso- and anteiso-alkanes. researchgate.net For example, some studies have proposed that mid-chain MMAs could be products of the long-term equilibration of iso- and anteiso-alkanes during maturation. uu.nl Therefore, a high relative abundance of this compound in a mature rock or oil might reflect a source rich in bacterial lipids that has undergone thermal alteration.

Reconstruction of Paleoenvironments and Depositional Settings

The presence and abundance of this compound can be used to reconstruct aspects of ancient depositional environments. Since 2-methylalkanes are indicative of bacteria, their enrichment in sediments suggests a significant role for microbial processes in the original ecosystem.

For instance, high concentrations of this compound and other bacterial biomarkers could indicate:

The presence of extensive microbial mats, which are complex communities of microorganisms, including cyanobacteria and heterotrophic bacteria. oup.com

A depositional setting with a high bacterial reworking of primary organic matter (from algae or plants).

Specific environmental conditions that favor the proliferation of bacteria that produce these lipids, such as certain salinity or redox conditions.

By analyzing this compound in conjunction with n-alkanes, isoprenoids, and other biomarkers, geochemists can differentiate between marine and terrestrial organic matter inputs, assess water column stratification, and determine the oxygen levels at the sediment-water interface in ancient lakes, seas, and oceans. researchgate.netsid.ir

Environmental Monitoring and Pollution Source Identification

In modern environmental science, biomarkers can be used to track sources of organic matter and contamination. While not a widely monitored pollutant itself, this compound's specific origin from microbial sources gives it potential utility in environmental monitoring.

Hydrocarbon-degrading bacteria are known to proliferate in environments contaminated with petroleum. nih.gov Analysis of the biomarker profiles of these bacterial communities could potentially reveal specific compounds, like this compound, that indicate active bioremediation or the presence of a microbial community responding to contamination.

Furthermore, if a particular industrial process or waste stream were found to contain or promote the growth of bacteria that produce this compound, it could serve as a tracer for pollution from that source. The identification of specific hydrocarbon biomarkers is a developing field in environmental forensics, used to distinguish between natural background hydrocarbons and those introduced by anthropogenic activities such as oil spills. nih.gov Advanced analytical techniques are employed to detect trace levels of such compounds in air, water, and sediment to monitor environmental changes and manage chemical substances. canada.ca

Marker Compound for Petroleum-Derived Contaminants

This compound, a branched-chain alkane, serves as a crucial chemical biomarker for the identification and assessment of petroleum-derived contaminants in the environment. Its significance lies in its petrogenic origin, meaning it is a characteristic component of crude oil and its refined products, but is not typically found in significant concentrations from recent biogenic sources. This distinction allows environmental scientists and geochemists to use this compound as a reliable indicator of contamination from petroleum sources such as oil spills, leaking underground storage tanks, and industrial discharges.

The presence of this compound and other branched alkanes in environmental samples, such as soil, water, or sediment, is a strong indication of anthropogenic pollution. In the analysis of environmental samples, the detection of a suite of petroleum-related hydrocarbons, including this compound, provides more definitive evidence of contamination than the presence of n-alkanes alone, as the latter can also originate from natural waxes of terrestrial plants.

The diagnostic power of this compound as a marker for petroleum contamination is enhanced when its concentration is considered in relation to other hydrocarbons. For instance, the ratio of branched alkanes to n-alkanes is a key metric used in environmental forensics. A high abundance of branched alkanes, including this compound, relative to their straight-chain counterparts is characteristic of petroleum products. This is because refining processes can alter the natural distribution of these compounds, and their resistance to environmental degradation can differ.

Research findings have demonstrated the utility of analyzing branched alkanes in contaminated site investigations. The following table illustrates typical hydrocarbon profiles that help distinguish between petrogenic and biogenic sources.

| Hydrocarbon Source | Typical n-Alkane Profile | Branched Alkane (e.g., this compound) to n-Alkane Ratio |

| Petroleum-Derived | Smooth distribution over a wide carbon number range. | Relatively High |

| Biogenic (e.g., Plant Waxes) | Predominance of odd-carbon-numbered n-alkanes (e.g., C27, C29, C31). | Relatively Low |

Fingerprinting of Hydrocarbon Mixtures

The unique and complex composition of crude oil from different geological sources, as well as the specific processes used in refining, imparts a distinct chemical "fingerprint" to each hydrocarbon mixture. This compound plays a significant role in this fingerprinting process, which is a critical tool in environmental forensics for identifying the source of oil spills and other contamination events. noaa.gov

Hydrocarbon fingerprinting involves the detailed analysis of the chemical composition of a sample, including the relative abundance of various compounds. noaa.gov The distribution of branched alkanes, such as this compound, is a key component of this fingerprint. By comparing the hydrocarbon profile of a spilled oil with that of potential sources, it is often possible to make a positive identification.

Diagnostic ratios of specific compounds that are resistant to environmental weathering are particularly valuable in hydrocarbon fingerprinting. While specific ratios involving this compound are part of a comprehensive analysis, the general principle relies on the consistency of these ratios between the spilled substance and its source. For example, the ratio of this compound to other branched alkanes or to straight-chain alkanes of similar molecular weight can be a stable indicator.

The following table provides examples of how diagnostic ratios are used in the fingerprinting of hydrocarbon mixtures.

| Diagnostic Ratio | Application in Fingerprinting |

| Pristane/Phytane | Indicates the redox conditions of the source rock depositional environment and can help differentiate between different crude oils. |

| Isoprenoids/n-Alkanes | Assesses the degree of biodegradation, as n-alkanes are typically degraded more readily than isoprenoids. |

| Branched/Linear Alkanes | Provides information about the source and type of petroleum product. |

The analysis of this compound as part of a broader suite of hydrocarbons allows for the creation of a detailed chemical profile. This profile, when subjected to statistical analysis and compared with a library of known hydrocarbon fingerprints, can be a powerful tool for environmental investigators in assigning liability for pollution incidents and for understanding the fate and transport of contaminants in the environment.

Biological Interactions and Functional Roles of 2 Methylhexadecane

Antimicrobial Properties

Research into the antimicrobial effects of 2-Methylhexadecane has often been conducted in the context of essential oil mixtures where it is present as one of many components. The antimicrobial activity of the entire oil is tested, and the contribution of individual compounds like this compound is typically inferred.

Studies on essential oils containing this compound have indicated potential antibacterial effects. An essential oil extracted from the leaves of Daphne mucronata, which was found to contain 8.90% this compound, demonstrated moderate activity against Escherichia coli. nih.gov The oil exhibited a zone of inhibition of 8.88 ± 0.01 mm and a Minimum Inhibitory Concentration (MIC) of 11.2 ± 0.40 mg/mL. nih.gov However, the study notes that the antimicrobial activity is likely attributable to the synergistic effects of various compounds within the oil, such as alcohols, aldehydes, and esters, rather than any single component. nih.gov

The same essential oils from Daphne mucronata that contain this compound have shown significant antifungal properties. nih.gov The essential oil from the leaves was active against Candida albicans, showing a large inhibition zone of 18.9 ± 0.20 mm and a MIC value of 2.44 ± 0.002 mg/mL. nih.gov The essential oil from the stem of the same plant, which contains different primary constituents but also showed antimicrobial properties, was even more potent against C. albicans. nih.gov These findings suggest that plant extracts containing this compound are promising sources of antifungal agents, although the specific contribution of this compound to this activity remains to be clarified. nih.gov

| Microorganism | Activity Type | Result |

|---|---|---|

| Escherichia coli (Bacterium) | Zone of Inhibition (mm) | 8.88 ± 0.01 |

| MIC (mg/mL) | 11.2 ± 0.40 | |

| Candida albicans (Fungus) | Zone of Inhibition (mm) | 18.9 ± 0.20 |

| MIC (mg/mL) | 2.44 ± 0.002 |

Antioxidant Potential and Related Mechanisms

The antioxidant capacity of essential oils where this compound is a component has been evaluated, suggesting a potential, though indirect, role for this compound in mitigating oxidative stress.

| Assay | Result |

|---|---|

| DPPH Scavenging (IC50 µg/mL) | 85.15 ± 0.31 |

| % Inhibition of Peroxidation | 37.57 ± 0.89 |

Enzyme Modulation and Inhibition (e.g., Reductase Inhibition)

Currently, there is no specific information available from the referenced search results detailing the role of this compound in enzyme modulation or as an inhibitor of enzymes such as reductases.

Role in Biological Signaling and Volatilome Studies

Volatile organic compounds (VOCs) are crucial in biological signaling across various organisms. The study of the complete set of VOCs produced by an organism is known as volatilome studies.

The human skin emits a complex profile of hundreds of VOCs that may provide information about an individual's physiological state. arxiv.org This collection of volatile metabolites, known as the skin volatolome, consists of compounds from various chemical classes, including alkanes. mdpi.com A systematic review of untargeted mass spectrometry analysis of the human skin volatolome found that alkanes constitute approximately 12% of the VOCs identified from healthy skin. mdpi.com

While specific branched alkanes like this compound are components of this complex mixture, their direct role as biomarkers for specific physiological states, such as oxidative stress, is not yet fully established. Oxidative stress is a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, leading to damage of lipids, proteins, and DNA. unc.edumdpi.com Certain VOCs, particularly aldehydes, are considered terminal products of lipid peroxidation resulting from oxidative stress reactions. mdpi.com Although this compound is part of the skin's chemical signature, a direct correlation between its emission levels and systemic or localized oxidative stress has not been explicitly demonstrated in the available literature. Further research is needed to determine if this specific alkane could serve as a reliable biomarker for oxidative stress or other health conditions. nih.govnih.gov

Component of Pheromone Blends and Communication

This compound is a semiochemical, a chemical involved in communication, and is utilized by certain insect species as part of their pheromone blend. pherobase.com Pheromones are chemical signals that trigger a specific behavioral or physiological response in other individuals of the same species. fiveable.me These chemical cues are essential for a variety of insect behaviors, including mating, aggregation, and marking territory. wikipedia.orgresearchgate.net

In the context of insect communication, this compound can act as a sex pheromone component. For instance, it is a recognized component of the chemical communication system for certain species within the Lepidoptera order, such as Holomelina lamae (bog holomelina) and Pyrrharctia isabella (the Isabella tiger moth). pherobase.com The precise role of this compound within a pheromone blend can be complex, often working in concert with other compounds to elicit a specific response. The specificity of these chemical signals is crucial for avoiding interspecies mating and ensuring reproductive success. researchgate.net

Table 1: Insects Known to Utilize this compound in Chemical Communication

| Order | Family | Subfamily | Tribe | Species | Common Name | Pheromone Role |

| Lepidoptera | Erebidae | Arctiinae | Arctiini | Holomelina lamae | Bog holomelina | Pheromone |

| Lepidoptera | Erebidae | Arctiinae | Arctiini | Pyrrharctia isabella | Isabella tiger moth | Pheromone |

Source: The Pherobase pherobase.com

Contribution to Plant Aroma Profiles

Research has indicated the presence of this compound in plants such as Capsicum annuum (bell pepper) and Arctostaphylos uva-ursi (bearberry). nih.gov While it may not be the primary contributor to the aroma of these plants, its presence adds to the complexity of their chemical signature. The biosynthesis of such hydrocarbons in plants can occur through various metabolic pathways.

Other Reported Bioactivities (e.g., Hemolytic, Hypocholesterolemic, Nematicide, Pesticide)

Beyond its functions in chemical communication and plant aromas, this compound has been explored for other potential biological activities. While comprehensive research is ongoing, some studies have suggested its potential as a nematicide. Phytochemicals, including various volatile organic compounds from plants, are being investigated as potentially safer alternatives to synthetic pesticides for controlling nematodes (roundworms). nih.gov

The interest in natural compounds for pest management stems from a desire for more environmentally friendly and less toxic options. nih.gov However, the efficacy and specific mechanisms of action of this compound as a nematicide require further investigation to be fully understood. Information regarding its potential hemolytic (the rupture or destruction of red blood cells), hypocholesterolemic (cholesterol-lowering), or broader pesticidal effects is not extensively documented in the currently available research.

Applications in Advanced Materials and Chemical Processes Research Oriented

Role in Fuel Science and Engineering

In the field of combustion science, complex mixtures like diesel and jet fuel, which contain hundreds to thousands of hydrocarbon species, are often represented by simpler, well-defined mixtures known as surrogate fuels. stanford.edu These surrogates are formulated to emulate the chemical and physical properties of the real fuel, enabling more controlled and reproducible engine research and computational modeling. mdpi.com Surrogate fuels are typically composed of a limited number of components representing the main hydrocarbon classes present in the target fuel: n-alkanes, iso-alkanes, cyclo-alkanes, and aromatics. researchgate.netcornell.edu

2-Methylhexadecane, as a C17 iso-alkane, is a relevant candidate for inclusion in surrogate fuel formulations, particularly for diesel and jet fuels. acs.org It represents the long-chain branched alkane (iso-paraffin) class, which significantly influences ignition quality and low-temperature properties. stanford.edu The molecular structure of iso-alkanes, including this compound, impacts key combustion characteristics such as ignition delay time and emissions. acs.orgsae.org Research into multi-component surrogates often includes an iso-alkane to accurately capture the negative temperature coefficient (NTC) behavior observed during the combustion of real fuels. acs.org

The formulation of a surrogate fuel involves matching several target properties of the real fuel. This compound would contribute to matching properties such as cetane number (CN), molecular weight (MW), and the hydrogen-to-carbon (H/C) ratio. mdpi.com For example, Fischer-Tropsch (F-T) derived synthetic jet fuels are known to have a high concentration of iso-paraffins, making compounds like this compound essential for creating representative surrogates. stanford.edu

Table 1: Comparison of Target Properties for a Typical Jet Fuel and a Potential Surrogate Mixture Component

| Property | Typical Jet A Fuel | This compound (as Iso-alkane Component) | Role of Iso-alkane Component |

|---|---|---|---|

| Component Class | Mixture of n-alkanes, iso-alkanes, cyclo-alkanes, aromatics | Iso-alkane | Represents the branched paraffin fraction of the fuel. researchgate.net |

| Avg. Molecular Weight ( g/mol ) | ~160-180 | 240.47 | Influences fuel density, viscosity, and volatility. cornell.edu |

| H/C Ratio | ~1.9-2.0 | ~2.12 | Affects energy content and combustion stoichiometry. cornell.edu |

| Cetane Number (CN) | ~40-48 | High (characteristic of long-chain iso-alkanes) | Key indicator of ignition quality for compression-ignition engines. mdpi.com |